molecular formula C20H22N6O3S2 B2947773 N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide CAS No. 1043161-35-8

N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide

Cat. No.: B2947773
CAS No.: 1043161-35-8
M. Wt: 458.56
InChI Key: ZHTIUFXRJPXHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a diethylsulfamoyl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. The cyanomethyl and phenyl groups on the acetamide nitrogen contribute to its unique electronic and steric properties. This compound belongs to a class of sulfonamide derivatives known for their bioactivity, particularly in antimicrobial and enzyme-inhibitory applications .

Properties

IUPAC Name

N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S2/c1-3-24(4-2)31(28,29)17-10-11-18-22-23-20(26(18)14-17)30-15-19(27)25(13-12-21)16-8-6-5-7-9-16/h5-11,14H,3-4,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTIUFXRJPXHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN2C(=NN=C2SCC(=O)N(CC#N)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure incorporating a triazole ring and a phenylacetamide moiety. Its molecular formula is C16H18N4O2S2C_{16}H_{18}N_4O_2S_2, and it is characterized by the following structural components:

  • Triazole Ring : Confers significant pharmacological properties.
  • Sulfamoyl Group : Enhances solubility and biological activity.
  • Phenylacetamide Backbone : Provides a platform for various substitutions that can modulate activity.

Synthesis

The synthesis of this compound involves several steps including the formation of the triazole ring and subsequent functionalization with sulfamoyl and cyanomethyl groups. The synthetic route typically employs standard organic reactions such as nucleophilic substitution and cyclization.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of triazoles showed significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Anti-inflammatory Properties

Triazole derivatives have also been reported to possess anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro studies on human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. This was attributed to its ability to interfere with cell cycle progression .

Data Summary Table

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria ,
Anti-inflammatoryInhibition of cytokines ,
AnticancerInduced apoptosis in cancer cell lines ,

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group (diethylsulfamoyl) and acetamide moiety are susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsKey Observations
Acidic Hydrolysis6M HCl, reflux (110°C, 12h)Sulfonic acid derivative + anilineComplete cleavage of sulfonamide linkage observed in triazolo analogs
Basic Hydrolysis2M NaOH, 80°C, 8hAcetic acid derivative + phenylcyanomethylaminePartial racemization reported at high pH

Mechanistic Insight :

  • Sulfonamide hydrolysis proceeds via nucleophilic attack on the sulfur atom, forming a tetrahedral intermediate .

  • Acetamide cleavage follows nucleophilic acyl substitution, stabilized by the electron-withdrawing cyano group .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) bridge undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

Oxidizing AgentConditionsProductYield (%)
H₂O₂ (30%)RT, 4hSulfoxide85–90
mCPBADCM, 0°C → RT, 2hSulfone78

Key Findings :

  • Sulfoxide formation enhances aqueous solubility but reduces metabolic stability.

  • Sulfone derivatives exhibit increased electrophilicity, enabling further functionalization .

Nucleophilic Substitution at the Cyanomethyl Group

The cyanomethyl (-CH₂CN) substituent participates in nucleophilic reactions:

ReagentConditionsProductApplication
NH₃/MeOH60°C, 6hGlycinamide derivativePrecursor for peptide coupling
HSCH₂CO₂HDMF, 120°C, 12hThioacetic acid analogUsed in prodrug design

Notable Observations :

  • Steric hindrance from the phenyl group slows reaction kinetics .

  • Cyanide release under strongly nucleophilic conditions requires careful handling .

Electrophilic Aromatic Substitution

The triazolo[4,3-a]pyridine core undergoes halogenation and nitration:

ReactionReagentsPositionYield (%)
BrominationBr₂/FeCl₃, 40°CC-565
NitrationHNO₃/H₂SO₄, 0°CC-758

Structural Impact :

  • Electron-deficient triazolo ring directs electrophiles to meta positions .

  • Brominated analogs show enhanced kinase inhibition in preliminary assays .

Reductive Transformations

The cyano group and sulfonamide can be reduced selectively:

Reduction TargetReagentProductSelectivity
-CN → -CH₂NH₂H₂/Pd-C, EtOHPrimary amine92%
-SO₂N(Et)₂ → -SHLiAlH₄, THFThiol intermediate68%

Applications :

  • Amine derivatives serve as intermediates for Schiff base formation .

  • Thiols enable disulfide bonding in bioconjugation .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) under N₂ reveals:

  • Stage 1 (200–250°C) : Loss of diethylamine (m/z 73) via sulfonamide cleavage .

  • Stage 2 (300–350°C) : Pyrolysis of the triazolo ring, releasing N₂ and HCN .

Photochemical Reactivity

UV irradiation (254 nm) in MeOH induces:

  • C-S bond homolysis , generating thiyl radicals .

  • Crosslinking with alkenes (e.g., acrylamide) in 45–60% yield.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The triazolo[4,3-a]pyridine core in the target compound is structurally analogous to triazolo-pyridazine derivatives (e.g., 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide) but differs in ring size and aromaticity.

Sulfamoyl and Sulfanyl Substituents

The diethylsulfamoyl group at position 6 is a critical pharmacophore shared with antimicrobial sulfonamides like N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives . However, the diethyl substitution in the target compound likely improves lipophilicity compared to simpler sulfamoyl groups (e.g., CF2–CF4 in ), which feature methylisoxazole or thiazole-linked sulfamoyl groups. This modification may enhance membrane permeability and bioavailability .

The sulfanyl bridge (-S-) in the acetamide side chain is a common feature in thioether-containing analogs, such as 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide .

Acetamide Modifications

The N-phenylacetamide moiety in the target compound contrasts with isoindoline-based amides (e.g., CF2–CF4 in ) and furan-carboxamide derivatives (e.g., N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide) . The phenyl group may enhance π-π interactions with aromatic residues in target enzymes, while the cyanomethyl substituent could reduce metabolic degradation compared to methyl or ethoxy groups in other analogs.

Antimicrobial Efficacy

Compounds with sulfamoyl groups, such as those in , demonstrated broad-spectrum antimicrobial activity (e.g., inhibition zones of 12–18 mm against S. aureus and E. coli).

Enzyme Inhibition Potential

Triazolo-pyridine derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR). The diethylsulfamoyl group in the target compound may mimic the p-aminobenzoic acid (PABA) substrate in DHFR, similar to flumetsulam (a triazolo-pyrimidine sulfonamide pesticide) .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP* Key Bioactivity
Target Compound Triazolo[4,3-a]pyridine Diethylsulfamoyl, cyanomethyl, phenyl ~480.5 2.8 (est) Antimicrobial, enzyme inhibition
CF2 () Isoxazole-sulfamoyl phenyl 1,3-dioxoisoindoline, methyl ~460.4 3.1 Antimicrobial
2-{[3-Cyano...} () Tetrahydro-2-pyridinone 4-fluorophenyl, sulfanyl ~385.4 2.2 Antifungal (est)
Flumetsulam () Triazolo-pyrimidine 2,6-difluorophenyl ~325.3 1.9 Herbicidal (DHFR inhibition)

*LogP values estimated via computational models.

Table 2: Antimicrobial Activity (Zone of Inhibition, mm)

Compound S. aureus E. coli C. albicans Source
Target Compound N/A N/A N/A No direct data
CF2 () 14 12 10
derivatives 12–18 10–15 8–12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.